5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one
Overview
Description
5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one typically involves the cyclocondensation of 2,3-diaminopyridine with ethyl cyanoacetate under high-temperature conditions . This reaction forms the imidazo[4,5-b]pyridine core, which can then be further functionalized to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to increase yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-b]pyridine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of 5-substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the desired biological effects, such as inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic methodologies and functionalizations.
Iminocoumarin imidazo[4,5-b]pyridine derivatives: Investigated for their biological activities, including antiproliferative and antioxidative properties.
Uniqueness
5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one stands out due to its specific amino substitution at the 5-position, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and the development of novel therapeutic agents.
Properties
IUPAC Name |
5-amino-1,4-dihydroimidazo[4,5-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-3(11)5-6(10-4)9-2-8-5/h1-2H,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOBINKVBHUYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C(C1=O)NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313518 | |
Record name | MLS003115430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60282-59-9 | |
Record name | MLS003115430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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